molecular formula C15H13NO6S B3140255 Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate CAS No. 477871-40-2

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate

Cat. No.: B3140255
CAS No.: 477871-40-2
M. Wt: 335.3 g/mol
InChI Key: AMEPIXUADUTMFD-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C15H13NO6S and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Product Synthesis

  • The compound has been noted for its involvement in complex chemical reactions. For instance, reactions involving sulfones like Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate have been studied, leading to the formation of products like 2-methylsulfonylnitrobenzene, 2-nitrophenol, orthanilic acid, and 3-methylsulfonyl-3'nitro-4-amino-4'-hydroxybiphenyl. These reactions have been particularly noted for their intricate mechanisms and the variety of products formed under different conditions (Shaw & Miller, 1970).

Spectral and Structural Studies

  • Methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, which are closely related to the compound , have been synthesized and their structures confirmed through spectral studies. The relationship between the chemical structure and spectral properties such as IR, NMR, and mass spectra have been a significant area of study, offering insight into the chemical behavior and reactivity of these compounds. The carbon-sulfur bond fission in these compounds has also been a focal point, indicating the potential for these materials in various applications (El-Bardan, 1992).

Nonlinear Optical Properties

  • The compound has been implicated in the study of nonlinear optical properties. Specifically, derivatives of this compound have been analyzed for their single-crystal growth, molecular structure, and nonlinear optical properties. This research has implications for materials science, particularly in the development of new materials with specific optical characteristics. The detailed study of molecular interactions and the computation of electronic contributions to hyperpolarizability are crucial aspects of this research (Parol et al., 2020).

Electrophilic Reactions and Synthesis of Novel Compounds

  • The compound's derivatives have been used as electrophilic sulfenylation agents in the synthesis of new chemical entities. This includes the creation of protected forms of amino acids, which are valuable in peptide synthesis. The ability to control stereochemistry in these reactions is particularly noteworthy, offering potential applications in pharmaceuticals and material sciences (Shibata et al., 1996).

Synthetic and Computational Chemistry

  • Further research has delved into the synthesis of functionalized sulfonamides involving this compound derivatives. This includes multicomponent reactions leading to a variety of organic compounds. The exploration of these compounds' structural and electronic properties through computational studies, including density functional theory (DFT), offers valuable insights into their potential applications in various fields (Alizadeh et al., 2007).

Biochemical Analysis

Biochemical Properties

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is known to interact with various enzymes and proteins. It targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels in HEK293T cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to β-catenin promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This leads to changes in gene expression and potentially impacts enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It induces degradation of β-catenin in a proteasome-dependent manner in HCT116 cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks

Properties

IUPAC Name

methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-10-3-6-12(7-4-10)23(20,21)14-8-5-11(15(17)22-2)9-13(14)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPIXUADUTMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221407
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-40-2
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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